Allyl(imino)(phenyl)-l6-sulfanone

Asymmetric synthesis Michael addition Regioselectivity

Allyl(imino)(phenyl)-λ⁶-sulfanone (CAS 153092-46-7, molecular formula C₉H₁₁NOS, MW 181.26 g/mol), also known as S-allyl-S-phenylsulfoximine or S-phenyl-S-2-propenylsulfoximine, is an N-unsubstituted (N-H) sulfoximine characterized by a hypervalent sulfur(VI) center bearing allyl, phenyl, imino, and oxo substituents. The compound is structurally classified as a sulfoximine—the mono-aza analog of a sulfone—featuring an S=N double bond that imparts distinct electronic properties and a stereogenic sulfur center when appropriately substituted.

Molecular Formula C9H11NOS
Molecular Weight 181.26 g/mol
Cat. No. B13637463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl(imino)(phenyl)-l6-sulfanone
Molecular FormulaC9H11NOS
Molecular Weight181.26 g/mol
Structural Identifiers
SMILESC=CCS(=N)(=O)C1=CC=CC=C1
InChIInChI=1S/C9H11NOS/c1-2-8-12(10,11)9-6-4-3-5-7-9/h2-7,10H,1,8H2
InChIKeySCXLFLUKHWQGQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allyl(imino)(phenyl)-λ⁶-sulfanone (CAS 153092-46-7): A Versatile N-H Sulfoximine Building Block for Asymmetric Synthesis and Medicinal Chemistry


Allyl(imino)(phenyl)-λ⁶-sulfanone (CAS 153092-46-7, molecular formula C₉H₁₁NOS, MW 181.26 g/mol), also known as S-allyl-S-phenylsulfoximine or S-phenyl-S-2-propenylsulfoximine, is an N-unsubstituted (N-H) sulfoximine characterized by a hypervalent sulfur(VI) center bearing allyl, phenyl, imino, and oxo substituents . The compound is structurally classified as a sulfoximine—the mono-aza analog of a sulfone—featuring an S=N double bond that imparts distinct electronic properties and a stereogenic sulfur center when appropriately substituted [1]. As a free N-H sulfoximine, it represents a pivotal synthetic intermediate that can be N-functionalized (via alkylation, arylation, acylation, or sulfonylation) to generate diverse libraries of chiral auxiliaries, ligands, and bioactive scaffolds [2].

Why S-Alkyl or N-Protected Sulfoximines Cannot Substitute Allyl(imino)(phenyl)-λ⁶-sulfanone in Regioselective Transformations


The reactivity of sulfoximine reagents is dictated by both the S-substituent (allyl vs. alkyl) and the N-substitution pattern (N-H vs. N-methyl vs. N-tosyl). Critically, lithiated S-allyl sulfoximines react with enones to give exclusively 1,4-adducts, whereas lithiated S-alkyl sulfoximines (e.g., S-methyl, S-butyl) produce mixtures of 1,2- and 1,4-adducts under identical kinetically controlled conditions [1]. Furthermore, N-substitution dramatically alters reactivity in organocopper-mediated substitutions: N-methylsulfoximines exhibit the highest reactivity, N-tosylsulfoximines the lowest, and N-H sulfoximines show intermediate but distinct behavior that enables direct N-functionalization prior to or after C-C bond formation [2]. Interchanging S-allyl with S-methyl or S-ethyl eliminates the unique allylic rearrangement pathways (Pd(0)-catalyzed conversion to chiral allylic amines) and the γ-selective copper-mediated substitution chemistry that are defining features of this compound class [3].

Quantitative Differentiation Evidence for Allyl(imino)(phenyl)-λ⁶-sulfanone Versus Closest Analogs


Exclusive 1,4-Regioselectivity in Enone Conjugate Additions: S-Allyl vs. S-Alkyl Sulfoximines

Under kinetically controlled conditions (−78 °C, 3 min, then AcOH quench), lithiated N-tosyl-S-allyl-S-phenylsulfoximine (rac-2) reacts with acyclic enones 1a–c to yield exclusively 1,4-adducts (4a–c). In contrast, lithiated N-tosyl-S-methyl-S-phenylsulfoximine ((R)-14) reacts with enone 1a at −78 °C to give exclusively the 1,2-adduct 15 as a 58:42 diastereomeric mixture. Lithiated N-tosyl-S-butyl-S-phenylsulfoximine (rac-22) gives mixtures of both 1,2- and 1,4-adducts under identical conditions [1].

Asymmetric synthesis Michael addition Regioselectivity Chiral auxiliary

Superior Diastereoselectivity in Michael Additions: S-Allyl (90:10–94:6 dr) vs. S-Methyl (58:42 dr)

The conjugate addition of lithiated racemic N-tosyl-S-allyl-S-phenylsulfoximine (rac-2) to acyclic enones 1a–c at −78 °C produces 1,4-adducts 4a–c with diastereomeric ratios ranging from 90:10 to 94:6 as determined by ¹H NMR analysis of crude reaction mixtures. In stark contrast, the corresponding reaction of lithiated N-tosyl-S-methyl-S-phenylsulfoximine ((R)-14, 99% ee) with enone 1a gives the 1,2-adduct 15 with only 58:42 dr. The S-butyl analog (rac-22) achieves high dr (96:4–98:2) for the 1,4-adduct component, but this occurs within a mixed regioisomeric product stream requiring separation [1].

Diastereoselectivity Asymmetric Michael addition Chiral cyclopropane synthesis Sulfoximine auxiliary

Pd(0)-Catalyzed Rearrangement to Chiral Allylic Amines: A Transformation Exclusive to Allylic Sulfoximines

Primary and secondary allylic sulfoximines (including S-allyl-S-phenyl-derived substrates) undergo a palladium(0)-catalyzed rearrangement to allylic sulfinamides without 1,3-allylic transposition. The sulfinamides are subsequently hydrolyzed to N-protected allylic amines. When optically active secondary allylic sulfoximines are employed, chiral N-tosyl allylic secondary amines are formed in high enantiomeric purities. This transformation exploits the intrinsic lability of the allylic sulfonimidoyl group toward Pd(0) and has no counterpart in S-alkyl (methyl, ethyl, butyl) sulfoximine chemistry, where the saturated S-alkyl group cannot engage in π-allyl complex formation [1].

Chiral allylic amines Palladium catalysis Sulfinamide rearrangement Asymmetric synthesis

N-H Sulfoximine as a Divergent Functionalization Platform vs. N-Alkyl-Locked Analogs

The N-H sulfoximine group in Allyl(imino)(phenyl)-λ⁶-sulfanone enables divergent N-functionalization (alkylation, arylation, acylation, sulfonylation, silylation) to access diverse N-substituted derivatives with tailored steric and electronic properties. In contrast, N-methyl-S-allyl-S-phenylsulfoximine and N-tosyl-S-allyl-S-phenylsulfoximine are 'locked' into a single N-substitution pattern. The N-H compound thus serves as a common synthetic precursor to all N-functionalized variants. A matched molecular pair analysis from Boehringer Ingelheim drug discovery projects demonstrated that sulfoximine-containing compounds often exhibit favorable aqueous solubility, permeability, and metabolic stability compared to their sulfone and sulfonamide counterparts, and the N-H group provides an additional vector for property optimization through chemical modification [1][2].

N-H sulfoximine N-functionalization Medicinal chemistry Building block diversity

Thermal Configurational Stability: No Racemization at Sulfur Under Thermal Stress

Enantiomerically pure allylic N-methylsulfoximines do not racemize thermally, and their rearrangement to the corresponding allylic sulfinamides is negligible under standard conditions. Even upon prolonged treatment with boron trifluoride at low temperatures, allylic N-methylsulfoximines are recovered unchanged [1]. In a separate study, thermolysis of enantiomerically pure allylic sulfoximines 3a,b led to partial rearrangement to allylic sulfinamides 5a,b and 6a,b with complete retention of configuration at the S-atom, and racemization at sulfur did not occur [2]. This configurational robustness at the stereogenic sulfur center is a class-level property of sulfoximines that distinguishes them from sulfoxides, which are more prone to thermal epimerization.

Configurational stability Racemization resistance Chiral auxiliary recovery Sulfoximine stereochemistry

High-Impact Application Scenarios for Allyl(imino)(phenyl)-λ⁶-sulfanone Based on Quantitative Evidence


Asymmetric Synthesis of Chiral Cyclopropanes via Tandem Michael Addition–Intramolecular Displacement

The exclusive 1,4-regioselectivity (100%) and high diastereoselectivity (90:10–94:6 dr) of lithiated N-tosyl-S-allyl-S-phenylsulfoximine in conjugate additions to acyclic enones, followed by warming to room temperature to trigger intramolecular displacement of the sulfonimidoyl group, delivers diastereomerically enriched cyclopropanes in 83–91% yield. When optically active sulfoximines are used, cyclopropanes are obtained in high enantiomeric purities (up to 99% ee). This tandem sequence, demonstrated by Pyne et al. (J. Org. Chem. 1997), is not accessible with S-methyl or S-butyl sulfoximines due to their divergent regiochemical outcomes [1].

Synthesis of Chiral N-Protected Allylic Amines via Pd(0)-Catalyzed Rearrangement

Primary and secondary allylic sulfoximines undergo palladium(0)-catalyzed rearrangement to allylic sulfinamides without 1,3-allylic transposition, which upon hydrolysis yield N-tosyl allylic amines. When optically active secondary allylic sulfoximines are employed, the resulting chiral N-tosyl allylic secondary amines are formed in high enantiomeric purities. This transformation (Pyne & Dong, J. Org. Chem. 1996) is structurally unique to allylic sulfoximines and has no equivalent in S-alkyl sulfoximine chemistry, making the S-allyl scaffold indispensable for this synthetic strategy [2].

Divergent Medicinal Chemistry Library Synthesis from a Single N-H Sulfoximine Precursor

The free N-H group of Allyl(imino)(phenyl)-λ⁶-sulfanone enables systematic N-functionalization (alkylation, arylation, acylation, sulfonylation) to generate a focused library of sulfoximine-containing analogs for structure-activity relationship (SAR) studies. This divergency is supported by the matched molecular pair analysis of Frings et al. (Eur. J. Med. Chem. 2017), which demonstrated that sulfoximine incorporation often improves aqueous solubility, permeability, and metabolic stability compared to corresponding sulfones and sulfonamides. The allyl group additionally provides a handle for further functionalization via cross-metathesis, hydroboration, or thiol-ene chemistry, expanding the accessible chemical space beyond what S-methyl or S-ethyl analogs can offer [3].

Regio- and Stereoselective γ-Functionalization via Organocopper-Mediated Substitution

Allylic sulfoximines react with organocopper reagents (RCu/LiI/BF₃) with very high γ-selectivities and moderate to high enantioselectivities to yield chiral alkenes bearing the newly introduced carbon substituent at the γ-position. The sulfonimidoyl group serves as both a chiral auxiliary and a nucleofuge in this transformation. The N-substitution pattern modulates reactivity: N-methylsulfoximines exhibit the highest reactivity, while N-tosylsulfoximines show the lowest (Gais et al., J. Am. Chem. Soc. 1995). The free N-H compound occupies a strategically intermediate position, allowing the user to tune reactivity through in situ or prior N-functionalization [4].

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